trans-3-Methoxy-1-propenylboronic acid pinacol ester

Suzuki-Miyaura Coupling Cross-Coupling Yield Alkenylboronate Reactivity

Researchers require precise (E)-configured methoxyalkenyl building blocks for stereospecific cross-coupling. This trans-3-Methoxy-1-propenylboronic acid pinacol ester provides a stable, ready-to-use solution for synthesizing methoxy-substituted alkenes with retention of configuration. - Enables stereoretentive Suzuki-Miyaura coupling to access (E)-methoxyalkene motifs critical for medicinal chemistry. - β-Methoxy group modulates electronic properties and offers a handle for further functionalization. - Pinacol ester form ensures enhanced storage stability over the free boronic acid, simplifying procurement and handling logistics.

Molecular Formula C10H19BO3
Molecular Weight 198.07 g/mol
CAS No. 165059-42-7
Cat. No. B066911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methoxy-1-propenylboronic acid pinacol ester
CAS165059-42-7
Molecular FormulaC10H19BO3
Molecular Weight198.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCOC
InChIInChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+
InChIKeyFBAOFKFCKHJXRU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Methoxy-1-propenylboronic acid pinacol ester Technical Profile


trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS 165059-42-7) is a boron-containing compound within the boronic ester family, specifically an alkenylboronic acid pinacol ester. It is commercially available in ≥95% purity and possesses a molecular formula of C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol . Its defining chemical feature is a trans (E)-configured propenyl group substituted with a β-methoxy moiety, attached to a cyclic pinacol boronate ester . This structural architecture dictates its distinct reactivity and stability profile compared to simpler or differently substituted boronic esters, as elaborated in the quantitative evidence sections.

Defined trans (E)-configuration supports stereospecific alkene assembly
Pinacol ester form provides enhanced stability for multi-step synthetic workflows
β-Methoxy group enables downstream functionalization and electronic tuning

Suitable for Suzuki-Miyaura cross-coupling and stereocontrolled building block strategies

Non-Substitutability of trans-3-Methoxy-1-propenylboronic acid pinacol ester


Substituting trans-3-Methoxy-1-propenylboronic acid pinacol ester with a generic or structurally related alkenylboronate is not straightforward due to its unique combination of stereoelectronic properties, stability, and reactivity. The β-methoxy group adjacent to the alkene provides a handle for subsequent functionalization and influences the electronics of the double bond, affecting its behavior in metal-catalyzed cross-coupling reactions . Furthermore, the specific E-configuration of the propenyl group is essential for stereospecific transformations, and the presence of the pinacol ester enhances storage stability and simplifies handling compared to the corresponding free boronic acid . These combined factors mean that a simple alkyl or unsubstituted vinyl boronate will not recapitulate the same reaction outcomes, yields, or stereochemical control, necessitating the use of this precise reagent for specific synthetic sequences .

Stereochemical mismatch

Alkenylboronates without defined E-configuration or supplied as mixed isomers may compromise stereochemical control in downstream transformations.

Electronic & steric divergence

Unsubstituted or differently substituted vinyl boronates can alter reaction rates, yields, and selectivity in cross-coupling, limiting direct performance transfer.

Stability & handling gap

Free boronic acid analogs are more susceptible to protodeboronation and oxidation, reducing shelf life and reproducibility in multi-step sequences.

trans-3-Methoxy-1-propenylboronic acid pinacol ester: Differentiation Evidence


Suzuki-Miyaura Coupling Yield vs. Alkenylboronate Benchmark

In a specific synthetic application, trans-3-Methoxy-1-propenylboronic acid pinacol ester achieved a 51% isolated yield in a Suzuki-Miyaura cross-coupling reaction with a bromoarene electrophile under mild conditions (Pd(PPh₃)₄ catalyst, K₂CO₃ base, 24 h reaction time) . While no direct head-to-head comparator data for this exact reaction is publicly available, this yield serves as a benchmark against typical alkenylboronic ester coupling yields, which can vary widely (e.g., 46–95% for some systems ). The observed 51% yield for this specific methoxy-substituted propenyl system provides a quantitative performance baseline for this reagent, distinct from unsubstituted or differently substituted analogs where yields may differ significantly due to altered steric and electronic factors.

Suzuki Coupling Yield
Data to verify

51% isolated yield

Supports coupling yield assessment under mild conditions

Reported for Pd(PPh₃)₄/K₂CO₃ with bromoarene; compare with general alkenylboronate range (46–95%)

Suzuki-Miyaura Coupling Cross-Coupling Yield Alkenylboronate Reactivity

Hydrolytic & Oxidative Stability vs. Free Boronic Acid

The pinacol ester moiety of trans-3-Methoxy-1-propenylboronic acid pinacol ester confers significantly enhanced stability compared to its corresponding free boronic acid. Pinacol boronic esters (Bpin) are widely recognized to be less prone to protodeboronation and oxidation, which are common degradation pathways for free boronic acids [1]. While quantitative kinetic data for this specific compound are not available in the public domain, the class-level inference is well-established: pinacol esters exhibit greater shelf stability and ease of handling . This allows for long-term storage and more robust use in multi-step synthetic sequences without the need for immediate consumption or anhydrous/anaerobic conditions.

Hydrolytic & Oxidative Stability
Class-level

Pinacol ester > free boronic acid

May support longer shelf life and easier handling

Class-level inference; compound-specific kinetic data not publicly available

Boronic Ester Stability Protodeboronation Shelf Life

E-Configuration Purity vs. Mixed Isomers

trans-3-Methoxy-1-propenylboronic acid pinacol ester is specifically the (E)-isomer, as confirmed by its IUPAC name: 2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This defined stereochemistry is critical for applications requiring stereochemical integrity, such as the synthesis of natural products or pharmaceuticals where the configuration of a double bond dictates biological activity. In contrast, the corresponding free boronic acid or other boronic esters may be supplied as a mixture of isomers or without defined stereochemistry, leading to product mixtures and lower stereoselectivity in subsequent transformations.

E-Configuration Identity
Class-level

trans-(E)-isomer confirmed

Supports stereospecific synthesis control

Stereochemistry critical for natural product and drug candidate assembly; review certificate of analysis

Stereospecific Synthesis E-Configuration Alkenylboronate

Applications of trans-3-Methoxy-1-propenylboronic acid pinacol ester


Stereospecific Methoxyalkene Synthesis

The defined E-configuration and β-methoxy substituent of trans-3-Methoxy-1-propenylboronic acid pinacol ester make it an ideal building block for constructing stereochemically pure methoxy-substituted alkenes. In Suzuki-Miyaura cross-coupling reactions, the stereochemistry is retained, allowing for the predictable synthesis of complex molecules containing (E)-methoxyalkene motifs . This is particularly valuable in medicinal chemistry where precise spatial arrangement of functional groups is critical for target binding.

Suzuki-Miyaura Cross-Coupling for Drug Candidates

This boronic ester serves as a key intermediate in the synthesis of pharmaceutical compounds. Its documented use in Suzuki-Miyaura coupling, achieving a 51% yield with a bromoarene, highlights its utility in assembling complex molecular architectures . The β-methoxy group can be further elaborated or serve as a directing group, making it a versatile handle in multi-step synthetic sequences toward biologically active molecules .

Functionalized Polymer & Conjugated Material Synthesis

The compound's ability to participate in metal-catalyzed cross-coupling reactions extends its utility to materials science. It can be employed to introduce methoxy-substituted alkenyl groups into polymer backbones or as a monomer in the synthesis of conjugated organic materials . The pinacol ester's enhanced stability ensures reliable incorporation during polymerization reactions.

Application
Selection Property
Validation Focus
Stereospecific alkene assembly
Defined E-configuration & β-methoxy handle
Stereochemical retention in Suzuki coupling
Drug candidate intermediate synthesis
Suzuki-Miyaura coupling fit
Yield assessment and functional group tolerance
Conjugated polymer & material building block
Pinacol ester stability & cross-coupling reactivity
Reliable monomer incorporation in polymerization

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